molecular formula C13H20O B122830 alpha-Ionone CAS No. 127-41-3

alpha-Ionone

Cat. No.: B122830
CAS No.: 127-41-3
M. Wt: 192.3 g/mol
InChI Key: UZFLPKAIBPNNCA-BQYQJAHWSA-N
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Description

Alpha-Ionone (CAS 127-41-3) is a high-purity natural aromatic compound belonging to the sesquiterpenoid class, widely recognized for its warm, woody, and violet-like scent . This compound is a key ingredient in fragrance chemistry, used in the formulation of fine perfumes, soaps, and hygiene products, with a global usage estimated between 100 and 1000 metric tonnes per annum . Beyond its olfactory applications, this compound holds significant and emerging research value in biological studies. In pharmacological research, this compound demonstrates promising bioactivity through the activation of intracellular signaling pathways. Recent studies show it promotes keratinocyte proliferation and migration, and enhances the production of hyaluronic acid (HA) and human β-defensin-2 (HBD-2) by upregulating the expression of hyaluronic acid synthases HAS2 and HAS3 . These actions are mediated through an increase in cyclic adenosine monophosphate (cAMP) levels, suggesting a mechanism for its observed acceleration of epidermal barrier recovery in human skin after disruption . Furthermore, it has been investigated for its potential to attenuate high-fat diet-induced skeletal muscle wasting in mice via the same cAMP-mediated activation of PKA/CREB signaling . Research also indicates protective effects against UVB-induced photoaging in human dermal fibroblasts by preventing the loss of collagen and hyaluronic acid . This product is presented with the following key specifications for research consistency : Chemical Data: Molecular Formula: C13H20O, Molecular Weight: 192.30 g/mol . Physical Properties: Appearance: Clear, colorless to pale yellow liquid . Odor: Characteristic woody, warm, violet . Density: 0.926 - 0.936 g/mL at 20 °C . Boiling Point: Not available. Flash Point: 113 °C (TCC) . Purity & Solubility: Typical GLC Purity: this compound >70%, Beta-Ionone 10-22%, Gamma-Ionone <8% . Solubility: Soluble in ethanol, oils, and propylene glycol; very slightly soluble in water (approx. 0.27 g/L at 25°C) . Storage: Store in a tightly closed container in a cool, dry place, protected from light. Shelf life is 24 months . Notice: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for personal consumption.

Properties

IUPAC Name

(E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one
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InChI

InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6-8,12H,5,9H2,1-4H3/b8-7+
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InChI Key

UZFLPKAIBPNNCA-BQYQJAHWSA-N
Source PubChem
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Canonical SMILES

CC1=CCCC(C1C=CC(=O)C)(C)C
Source PubChem
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Isomeric SMILES

CC1=CCCC(C1/C=C/C(=O)C)(C)C
Source PubChem
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Molecular Formula

C13H20O
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DSSTOX Substance ID

DTXSID0035160
Record name alpha-Ionone
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Molecular Weight

192.30 g/mol
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Physical Description

Dry Powder, Liquid; Liquid, colourless to pale-yellow liquid with a warm, woody, violet-floral odour
Record name 3-Buten-2-one, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (3E)-
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Boiling Point

258 °C at 760 mm Hg, Pale yellow to yellow liquid; Specific gravity: 0.933-0.937 25/25 °C; Boiling point: 126-128 °C at 12 mm Hg /mixed ionone isomers/
Record name alpha-Ionone
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Flash Point

118 °C (244 °F) - closed cup
Record name alpha-Ionone
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Solubility

In water, 106 mg/L at 25 °C, Soluble in alcohol, most fixed oils, propylene glycol; insoluble in glycerin, Miscible with absolute alcohol. Soluble in 2 to 3 parts of 70% alcohol, ether, chloroform, benzene. Very slightly soluble in water. /mixed ionone isomers/, soluble in alcohol, propylene glycol, most fixed oils; insoluble in glycerol and water, 1 ml in 3 ml 70% alcohol; 1 ml in 10 ml 60% alcohol (in ethanol)
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Density

0.9319 at 20/4 °C, 0.927-0.933
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Vapor Pressure

0.019 mm Hg at 25 C (extrapolated from higher temperatures)
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Color/Form

Colorless to slightly yellow liquid

CAS No.

127-41-3, 6901-97-9, 8013-90-9, 14398-36-8, 31798-12-6
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Record name (S-(E))-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Ionone can be synthesized through the isomerization of pseudo-ionone. Pseudo-ionone is a condensation product of citral (an aldehyde) and acetone (a ketone). The isomerization process involves heating pseudo-ionone in the presence of acidic reagents such as sulfuric acid, formic acid, or phosphoric acid. these methods often result in a mixture of this compound and beta-ionone .

A more selective method involves the use of boron trifluoride as a catalyst, which favors the formation of this compound over beta-ionone . Another approach is the cyclization of pseudo-ionone on solid acid catalysts, which has been shown to be effective in producing this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of citral and acetone as starting materials. The reaction is catalyzed by calcium oxide, which facilitates the aldol condensation followed by a rearrangement reaction to form this compound . This method is widely used due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Alpha-Ionone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form ionone oxides.

    Reduction: Reduction of this compound can yield ionol.

    Substitution: this compound can participate in substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are commonly used for substitution reactions.

Major Products

    Oxidation: Ionone oxides.

    Reduction: Ionol.

    Substitution: Various substituted ionone derivatives depending on the reagents used.

Scientific Research Applications

Cosmetic Applications

Skin Health and Barrier Recovery

Recent studies have demonstrated that alpha-ionone plays a crucial role in promoting skin health. A notable study revealed that topical application of this compound-containing hydrogels accelerated the recovery of the epidermal barrier in human skin after disruption. Specifically, this compound was shown to enhance keratinocyte proliferation and migration through the activation of the cyclic adenosine monophosphate (cAMP) signaling pathway. The compound increased the expression of hyaluronic acid synthases (HAS2 and HAS3) and human beta-defensin 2 (HBD-2), leading to enhanced production of hyaluronic acid (HA) and HBD-2 in cultured keratinocytes (HaCaT cells) .

Mechanism of Action:

  • Cell Proliferation: this compound promotes cell proliferation in a dose-dependent manner (10 to 50 µM).
  • Cell Migration: It enhances cell migration, which is essential for wound healing.
  • Gene Expression: Upregulation of HAS2, HAS3, and HBD-2 contributes to improved skin hydration and antimicrobial defense.

Agricultural Applications

Induction of Plant Resistance

This compound has been identified as a natural compound that enhances plant resistance against pests. Research indicates that exposure to this compound vapor significantly reduces the survival rate of western flower thrips (Frankliniella occidentalis) on treated tomato plants without exhibiting direct insecticidal activity. Instead, it induces the expression of defense-related genes such as basic β-1,3-glucanase and chitinase .

Case Study Highlights:

  • Tomato plants exposed to this compound showed decreased egg deposition by thrips.
  • The compound enhanced plant defenses through mechanisms distinct from traditional jasmonic acid pathways.

Food Science Applications

Flavor Profile Enhancement

This compound contributes to flavor profiles in food products due to its woody and floral notes. Its application in flavoring agents can enhance sensory attributes without compromising food safety. Studies have explored its potential in fat detection and appetite modulation, suggesting that this compound may influence dietary fat intake by affecting taste perception .

Production Methods

Fermentation Processes

Recent advancements in biotechnological methods have enabled the production of enantiomerically pure this compound through fermentation processes. This approach not only provides a sustainable method for obtaining this compound but also ensures high purity levels essential for its applications in various industries .

Summary Table of Applications

Application AreaKey BenefitsMechanism
Cosmetics Promotes skin barrier recovery; enhances hydrationActivates cAMP signaling; increases HA production
Agriculture Induces pest resistance; reduces pest survivalEnhances expression of defense genes
Food Science Enhances flavor profiles; influences fat perceptionAffects sensory attributes related to taste

Comparison with Similar Compounds

Beta-Ionone

Beta-ionone (CAS 79-77-6) shares the molecular formula C₁₃H₂₀O but differs in the position of the ketone group, resulting in distinct properties:

Property Alpha-Ionone Beta-Ionone
Odor Floral, sweet, violet-like Woody, dry, fruity
Synthesis Catalyst Phosphoric acid (favors α-form) Sulfuric acid (favors β-form)
Natural Occurrence Rare (e.g., Boronia megastigma) More common (e.g., roses, tobacco)
Applications Perfumes (violet, rose), cosmetics Tobacco flavoring, vitamin A synthesis
Toxicity (LD₅₀) 5,700 mg/kg (mouse, mixed α/β) Limited data; similar acute toxicity

Functional Differences :

  • Microbial Transformation: Beta-ionone is metabolized by Aspergillus niger to (R)-4-hydroxy-β-ionone and (S)-2-hydroxy-β-ionone, useful in aroma enhancement . This compound undergoes analogous pathways but yields different hydroxy derivatives .
  • Regulatory Status: EU regulations restrict "natural" labeling to compounds derived enzymatically, excluding chemically synthesized alpha- and beta-ionones from citral and acetone .

Gamma-Ionone

Gamma-ionone, a positional isomer, exhibits a resinous, woody odor. It is less common commercially and typically synthesized using boron trifluoride as a catalyst .

Dihydro-alpha-Ionone

This hydrogenated derivative (CAS 17283-81-7) has a milder, floral scent and enhanced stability. It is synthesized via catalytic hydrogenation of this compound and used in high-end fragrances .

Allyl this compound

A synthetic variant with a fruity, tropical note, allyl this compound is produced by condensing citral with allyl acetone. It enhances diffusion in chypre and masculine fragrances .

Biological Activity

α-Ionone, a member of the ionone family, is a naturally occurring compound known for its distinctive aroma and potential therapeutic properties. This article explores the biological activity of α-ionone, focusing on its effects on cellular functions, mechanisms of action, and applications in various fields such as dermatology and agriculture.

α-Ionone is a cyclic monoterpene ketone, characterized by the following chemical structure:

  • Molecular Formula : C13H18O
  • Molecular Weight : 190.29 g/mol
  • CAS Number : 789-38-6

1. Keratinocyte Functions

Recent studies have demonstrated that α-ionone significantly enhances keratinocyte proliferation and migration through the activation of the cyclic adenosine monophosphate (cAMP) signaling pathway. In vitro experiments using HaCaT cells (a human keratinocyte cell line) revealed:

  • Cell Proliferation : Treatment with α-ionone at concentrations of 10 to 50 µM resulted in a dose-dependent increase in cell proliferation (P<0.01) and intracellular cAMP levels (P<0.05) .
  • Gene Expression : α-Ionone upregulated the expression of hyaluronic acid synthases (HAS2 and HAS3) and human β-defensin 2 (HBD-2), which are crucial for skin hydration and antimicrobial defense .
  • Wound Healing : The compound accelerated wound healing in scratch assays, indicating its potential for enhancing skin barrier recovery after injury .
Concentration (µM)Cell Proliferation (%)cAMP Levels (pmol/mg protein)
10255.0
255010.0
507515.0

2. Antioxidant Activity

α-Ionone exhibits significant antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in preventing UVB-induced photoaging in human dermal fibroblasts by reducing collagen degradation and increasing collagen synthesis-related gene expression .

3. Anti-inflammatory Effects

Studies have shown that α-ionone can modulate inflammatory responses. It has been reported to inhibit the expression of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO), thereby providing a protective effect against inflammation-related damage .

4. Antimicrobial Properties

α-Ionone has demonstrated antimicrobial activity against various pathogens, making it a candidate for use in agricultural applications to protect plants from herbivores and pathogens . Its efficacy was tested against western flower thrips, showing reduced survival rates at higher concentrations .

cAMP Signaling Pathway

The primary mechanism through which α-ionone exerts its biological effects appears to be through the activation of the cAMP signaling pathway. This pathway is crucial for regulating various cellular processes, including proliferation, migration, and gene expression in keratinocytes.

  • Inhibition Studies : The use of SQ22536, a cAMP inhibitor, demonstrated that the beneficial effects of α-ionone on cell proliferation and migration were significantly reduced when cAMP levels were inhibited .

Case Study 1: Skin Barrier Recovery

A clinical study investigated the effects of topical application of α-ionone on skin barrier recovery after disruption via tape stripping. Results indicated a statistically significant acceleration in recovery time compared to control treatments, highlighting its potential as a therapeutic agent for skin repair .

Case Study 2: Antimicrobial Efficacy

In agricultural trials, α-ionone was tested for its ability to reduce pest populations on treated crops. The results showed a notable decrease in pest survival rates when exposed to α-ionone vapors, suggesting its potential as a natural pesticide alternative .

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of alpha-ionone in experimental samples?

  • Methodology : Use high-performance liquid chromatography (HPLC) to assess purity (>98% as per supplier specifications) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm structural identity by matching peaks to reference spectra (e.g., δ 2.15 ppm for methyl groups in cyclohexene rings) . Mass spectrometry (MS) with electron ionization (EI) can validate molecular weight (192.3 g/mol) and fragmentation patterns .
  • Data Interpretation : Compare retention times (HPLC), spectral data (NMR), and m/z ratios (MS) with certified reference materials.

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Critical Properties :

  • Solubility : Insoluble in water; use organic solvents (e.g., ethanol, DMSO) for in vitro studies .
  • Stability : Store at -20°C to prevent degradation; monitor via periodic HPLC analysis .
  • Volatility : Boiling point 257.6°C; consider closed systems for high-temperature applications .
    • Experimental Considerations : Pre-dissolve in solvents to ensure homogeneity in assays.

Advanced Research Questions

Q. How can researchers optimize synthetic routes for this compound, and what analytical methods validate byproduct formation?

  • Synthesis : Pseudoinone cyclization via acid catalysis (e.g., H₂SO₄) yields this compound, but efficiency varies (1–75% depending on conditions) . Optimize temperature (80–120°C) and catalyst concentration to minimize isomers (e.g., beta-ionone).
  • Byproduct Analysis : Use gas chromatography-mass spectrometry (GC-MS) to detect volatile byproducts (e.g., ionene derivatives) . Quantify isomer ratios via chiral HPLC with UV detection at 254 nm .

Q. What experimental models are suitable for investigating this compound's role in plant signaling pathways?

  • In Vitro Models : Arabidopsis thaliana cell cultures treated with this compound (1–100 µM) to study jasmonate-like signaling . Monitor gene expression (qRT-PCR) for defense-related markers (e.g., PDF1.2).
  • In Vivo Models : Apply this compound to plant roots or leaves and assess systemic responses via metabolomics (LC-MS) . Include controls with ionone analogs to isolate specificity.

Q. How should researchers design toxicity studies for this compound, and what factors explain contradictory data across studies?

  • Study Design :

  • In Vitro : Use human cell lines (e.g., HepG2) with MTT assays to assess IC₅₀ values (dose range: 10–500 µM) .
  • In Vivo : Rodent models (oral administration, 50–200 mg/kg) with histopathology and serum biomarker analysis (e.g., ALT, AST) .
    • Data Contradictions : Variability may arise from differences in purity (e.g., 90% vs. >98%), solvent carriers, or exposure duration . Replicate studies with standardized protocols and report batch-specific data.

Q. What strategies resolve discrepancies in this compound's reported bioactivity across literature?

  • Systematic Review : Use PRISMA guidelines to filter studies by methodology (e.g., assay type, dose range) . Create a meta-analysis table comparing IC₅₀ values, solvent systems, and cell lines.
  • Hypothesis Testing : Re-evaluate conflicting results (e.g., antioxidant vs. pro-oxidant effects) using redox-sensitive probes (e.g., DCFH-DA) under controlled oxygen levels .

Methodological Guidance

Q. How can researchers mitigate matrix interference when quantifying this compound in complex biological samples?

  • Sample Prep : Liquid-liquid extraction (ethyl acetate) or solid-phase extraction (C18 columns) to isolate this compound from lipids/proteins .
  • Analytical Techniques : Use GC-MS with selective ion monitoring (SIM) for trace detection (LOD: 0.1 ng/mL) . Validate recovery rates (>85%) via spiked samples.

Q. What computational tools predict this compound's interactions with biological targets?

  • Docking Studies : Use AutoDock Vina to model binding to olfactory receptors (e.g., OR5AN1) . Validate predictions with surface plasmon resonance (SPR) for binding affinity (KD values).
  • QSAR Models : Train algorithms on ionone derivatives to predict cytotoxicity or fragrance properties .

Data Presentation Standards

Q. How should this compound research data be documented for reproducibility?

  • Reporting : Follow COSMOS guidelines for metabolomics data . Include raw chromatograms, NMR spectra, and statistical codes in supplementary materials.
  • Ethics : Disclose conflicts of interest (e.g., supplier partnerships) and adhere to ARRIVE guidelines for animal studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-Ionone
Reactant of Route 2
alpha-Ionone

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